molecular formula C9H8BrClO3 B1415614 2-(4-Bromo-3-chlorophenoxy)propanoic acid CAS No. 1935922-28-3

2-(4-Bromo-3-chlorophenoxy)propanoic acid

Cat. No.: B1415614
CAS No.: 1935922-28-3
M. Wt: 279.51 g/mol
InChI Key: IOXJBUIVMHMCSJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenoxy)propanoic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenoxy)propanoic acid typically involves the reaction of 4-bromo-3-chlorophenol with an appropriate propanoic acid derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-chlorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(4-Bromo-3-chlorophenoxy)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-chlorophenoxy)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid
  • 3-Bromo-2-(4-chlorobenzyloxy)phenylboronic acid

Comparison: 2-(4-Bromo-3-chlorophenoxy)propanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group. This positioning can significantly affect its chemical reactivity and interactions compared to similar compounds. For instance, the presence of both bromine and chlorine atoms in specific positions can enhance its ability to participate in certain reactions, such as coupling reactions, more effectively than its analogs.

Biological Activity

2-(4-Bromo-3-chlorophenoxy)propanoic acid is a compound characterized by its unique molecular structure, featuring both bromine and chlorine substituents on the aromatic ring. This structural configuration contributes to its significant biological activity, particularly as a non-steroidal anti-inflammatory drug (NSAID). The compound's molecular formula is C₉H₈BrClO₃, with a molecular weight of 279.52 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects. This makes it a potential candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : The compound has been shown to significantly reduce inflammation in preclinical models.
  • Analgesic Effects : It provides pain relief comparable to established NSAIDs like ibuprofen.
  • Cytokine Modulation : Studies demonstrate its ability to modulate cytokine release, including TNF-α and IL-6, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes leading to reduced prostaglandin synthesis
AnalgesicProvides pain relief similar to ibuprofen
Cytokine ModulationAlters levels of TNF-α and IL-6 in immune responses

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparative analysis highlighting key differences:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-(4-Chlorophenoxy)propanoic acidContains only chlorine on phenyl ringLess potent anti-inflammatory activity
2-(4-Bromo-2-chlorophenoxy)propanoic acidDifferent positioning of halogensSimilar anti-inflammatory properties
2-(4-Bromo-3-fluorophenoxy)propanoic acidFluorine instead of chlorineAltered biological activity due to fluorine
2-(4-Iodophenoxy)propanoic acidContains iodinePotentially different pharmacological effects

The presence of both bromine and chlorine in this compound significantly enhances its biological activity compared to other compounds in this class.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vivo Models : Animal studies have demonstrated that administration of this compound leads to significant reductions in inflammatory markers and pain behavior in models of arthritis.
  • Cell Culture Experiments : In human peripheral blood mononuclear cells (PBMC), it was observed that at high concentrations (100 µg/mL), the compound inhibited TNF-α production by approximately 44–60%, indicating its potential as an immunomodulatory agent .

Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJBUIVMHMCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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